methyl 2-((6-methyl-3-(2-methylthiazol-4-yl)-4-oxo-4H-chromen-7-yl)oxy)acetate methyl 2-((6-methyl-3-(2-methylthiazol-4-yl)-4-oxo-4H-chromen-7-yl)oxy)acetate
Brand Name: Vulcanchem
CAS No.: 313525-31-4
VCID: VC6258017
InChI: InChI=1S/C17H15NO5S/c1-9-4-11-15(5-14(9)23-7-16(19)21-3)22-6-12(17(11)20)13-8-24-10(2)18-13/h4-6,8H,7H2,1-3H3
SMILES: CC1=CC2=C(C=C1OCC(=O)OC)OC=C(C2=O)C3=CSC(=N3)C
Molecular Formula: C17H15NO5S
Molecular Weight: 345.37

methyl 2-((6-methyl-3-(2-methylthiazol-4-yl)-4-oxo-4H-chromen-7-yl)oxy)acetate

CAS No.: 313525-31-4

Cat. No.: VC6258017

Molecular Formula: C17H15NO5S

Molecular Weight: 345.37

* For research use only. Not for human or veterinary use.

methyl 2-((6-methyl-3-(2-methylthiazol-4-yl)-4-oxo-4H-chromen-7-yl)oxy)acetate - 313525-31-4

Specification

CAS No. 313525-31-4
Molecular Formula C17H15NO5S
Molecular Weight 345.37
IUPAC Name methyl 2-[6-methyl-3-(2-methyl-1,3-thiazol-4-yl)-4-oxochromen-7-yl]oxyacetate
Standard InChI InChI=1S/C17H15NO5S/c1-9-4-11-15(5-14(9)23-7-16(19)21-3)22-6-12(17(11)20)13-8-24-10(2)18-13/h4-6,8H,7H2,1-3H3
Standard InChI Key XTIUPBZFKHSICA-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1OCC(=O)OC)OC=C(C2=O)C3=CSC(=N3)C

Introduction

Chemical Identity and Basic Properties

Nomenclature and Identifiers

The compound is systematically named methyl 2-[6-methyl-3-(2-methyl-1,3-thiazol-4-yl)-4-oxochromen-7-yl]oxyacetate under IUPAC guidelines . Its CAS Registry Number, 313525-31-4, serves as a unique identifier across chemical databases. Additional identifiers include:

  • PubChem CID: 746733

  • MDL Number: MFCD00857396

  • SMILES: CC1=CC2=C(C=C1OCC(=O)OC)OC=C(C2=O)C3=CSC(=N3)C

  • InChIKey: XTIUPBZFKHSICA-UHFFFAOYSA-N

These identifiers facilitate precise tracking in chemical inventories and literature.

Molecular and Structural Data

The compound’s molecular formula (C17H15NO5S\text{C}_{17}\text{H}_{15}\text{NO}_{5}\text{S}) reflects its hybrid structure, which integrates:

  • A 4H-chromen-4-one (chromone) core substituted at positions 3, 6, and 7.

  • A 2-methylthiazole group at position 3 of the chromone.

  • A methyl acetate side chain at position 7 via an ether linkage .

Key physicochemical properties, such as solubility and melting point, remain unreported in available literature, highlighting a gap in current knowledge .

Structural Analysis and Spectral Characterization

Chromenone Core

The chromenone scaffold, a bicyclic system comprising fused benzene and pyrone rings, is a hallmark of coumarin derivatives. Substitutions at position 3 (thiazole) and 7 (acetate) introduce steric and electronic modifications that influence reactivity and biological interactions . X-ray crystallography of analogous compounds reveals non-planar arrangements between the chromenone core and aryl substituents, with dihedral angles approaching 67° . Such conformational flexibility may enhance binding to biological targets.

Thiazole Moiety

The 2-methylthiazole group at position 3 contributes to the compound’s heterocyclic diversity. Thiazoles are renowned for their electron-rich nature and ability to participate in hydrogen bonding and π-π stacking, traits critical for drug-receptor interactions . The methyl group at position 2 of the thiazole ring likely enhances lipophilicity, potentially improving membrane permeability.

Ester Functionalization

The methyl acetate side chain at position 7 is synthesized via nucleophilic substitution between 7-hydroxy-4-methylchromen-2-one and methyl chloroacetate . This ester group may serve as a prodrug moiety, hydrolyzing in vivo to release acetic acid derivatives.

Synthetic Pathways and Optimization

Stepwise Synthesis

A validated route to analogous thiazole-substituted coumarins involves:

  • Etherification: Reacting 7-hydroxy-4-methylcoumarin with methyl chloroacetate in acetone, catalyzed by anhydrous K2CO3\text{K}_2\text{CO}_3, yields the intermediate ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate .

  • Amidation: Treating the ester with aqueous ammonia produces the corresponding acetamide .

  • Thioamidation: Phosphorus pentasulfide (P2S5\text{P}_2\text{S}_5) converts the amide to a thioamide .

  • Cyclization: Condensation with phenacyl bromides or dichloroacetone forms the thiazole ring .

Adapting this protocol to synthesize the target compound would require substituting phenacyl bromides with 2-methylthiazole precursors.

Analytical Characterization

Synthetic intermediates are typically characterized by:

  • IR Spectroscopy: Peaks at 1753 cm1^{-1} (ester C=O) and 1698 cm1^{-1} (chromenone C=O) .

  • 1^1H NMR: Distinct signals for the methyl groups (δ\delta 2.1–2.3 ppm), aromatic protons (δ\delta 6.7–7.9 ppm), and ester methoxy (δ\delta 3.7 ppm) .

  • Mass Spectrometry: Molecular ion peaks (e.g., m/z 249 for related intermediates) confirm molecular weight .

Challenges and Future Directions

Solubility and Bioavailability

The compound’s lipophilic nature (logP ≈ 3.2, estimated) poses formulation challenges. Prodrug strategies or nanoparticle encapsulation could improve aqueous solubility and therapeutic efficacy.

Synthetic Scalability

Current methods rely on multi-step protocols with moderate yields (64–92%) . Flow chemistry and catalytic asymmetric synthesis may streamline production.

Target Validation

High-throughput screening and proteomic profiling are needed to identify precise molecular targets. Collaborative efforts between synthetic chemists and pharmacologists will be essential.

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